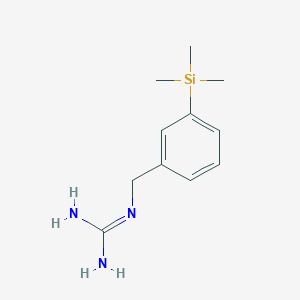

3-Trimethylsilylbenzylguanidine

Description

Properties

IUPAC Name |

2-[(3-trimethylsilylphenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3Si/c1-15(2,3)10-6-4-5-9(7-10)8-14-11(12)13/h4-7H,8H2,1-3H3,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOAMYMDGVKAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162541 | |

| Record name | 3-Trimethylsilylbenzylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143773-92-6 | |

| Record name | 3-Trimethylsilylbenzylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143773926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trimethylsilylbenzylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Guanidine Chemistry

1 Significance of Guanidine Derivatives in Synthetic Organic Chemistry

Guanidine derivatives are highly valued in the field of synthetic organic chemistry due to their diverse reactivity and functional importance. rsc.org They are key substructures in many molecules of biological significance, such as the amino acid arginine, creatine, and purines. rsc.orgbritannica.com This prevalence in nature has spurred extensive research into their synthesis and application. bohrium.comnih.gov

In synthetic methodologies, guanidines serve multiple roles. Chiral guanidine derivatives have been successfully employed as asymmetric catalysts for various chemical transformations. rsc.org Furthermore, their ability to form stable guanidinium (B1211019) salts is exploited in the generation of reactive intermediates. For instance, guanidinium salts bearing a glycinate (B8599266) function react with aldehydes to produce aziridine-2-carboxylates, which are valuable building blocks for synthesizing functionalized amino acids. jst.go.jp The guanidine framework is considered a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents due to its favorable biological interaction profile. nih.gov

2 Role of Guanidine as a Strong Organic Base

A defining characteristic of guanidine and its derivatives is their exceptionally strong basicity. dcfinechemicals.com Guanidine is classified as an organosuperbase, meaning it is a stronger base than the hydroxide (B78521) ion and most other neutral organic bases like amines and amidines. rsc.orgdcfinechemicals.com Its pKₐH value of 13.6 in water is indicative of its powerful proton-accepting ability. wikipedia.org

This high basicity stems from the remarkable resonance stabilization of its conjugate acid, the guanidinium cation. rsc.orgwikipedia.org Upon protonation, the positive charge is delocalized symmetrically over the three nitrogen atoms, resulting in a highly stable cation. wikipedia.org This property makes guanidines highly effective catalysts for a multitude of base-catalyzed reactions, including the Michael addition, aza-Henry reactions, aldol (B89426) condensations, and the silylation of alcohols. organic-chemistry.orgineosopen.org Sterically hindered guanidines, such as Barton's base, are particularly useful as strong, non-nucleophilic bases that can deprotonate substrates without engaging in unwanted side reactions. dcfinechemicals.com Their efficacy has been demonstrated in Corey-Chaykovsky epoxidation reactions, where they outperform other organic bases like DBU in terms of both efficiency and selectivity. organic-chemistry.org

3 Guanidinium and Guanidinate Species in Molecular and Coordination Chemistry

The rich electronic nature of the guanidine framework allows it to participate in complex formation with metal ions in various forms. at.uabohrium.com Species containing the CN₃ unit have gained significant attention as electronically and sterically flexible ligands capable of coordinating to a vast range of metal ions across the periodic table. researchgate.netbohrium.comnih.gov

The coordination chemistry involves three primary species:

Neutral Guanidines : These typically act as monodentate ligands, binding to a metal center through the lone pair of the imine nitrogen. at.ua

Guanidinium Cations : The symmetrically charged and resonance-stabilized guanidinium ion, [C(NH₂)₃]⁺, generally shows a negligible ability to act as a Lewis base or ligand towards metals because the nitrogen lone pairs are involved in intramolecular π-bonding. at.ua

Guanidinate Anions : Deprotonation of a guanidine yields a monoanionic or dianionic guanidinate ligand. bohrium.comnih.gov These are the most common forms in organometallic chemistry, often acting as N,N'-chelating ligands. nih.gov Their electronic flexibility and the ability to stabilize metals in various oxidation states make them highly versatile and valuable ancillary ligands. bohrium.comnih.gov

Significance of the Trimethylsilylbenzyl Moiety in Organic Synthesis

1 Influence of Trimethylsilyl Groups on Organic Compound Properties

The introduction of a trimethylsilyl group, –Si(CH₃)₃, significantly alters the physical and chemical properties of an organic compound. wikipedia.org Key influences include:

Steric Bulk : The TMS group has a large molecular volume, which can be used to provide steric protection to nearby functional groups, shielding them from unwanted reactions. wikipedia.orgfiveable.meacs.org

Chemical Inertness : The structural group is characterized by its general chemical inertness, making it stable under a variety of reaction conditions. wikipedia.org

Increased Volatility : By replacing protic hydrogens (e.g., in -OH groups) and thereby reducing intermolecular forces like hydrogen bonding, trimethylsilylation makes compounds more volatile. This property is often exploited in analytical chemistry, particularly for gas chromatography and mass spectrometry analysis. wikipedia.orgcfsilicones.com

Electronic Effects : The silicon atom is less electronegative than a proton, which can lead to the activation of adjacent electrophilic sites for nucleophilic attack. reddit.com

2 Applications of Trimethylsilylation in Chemical Synthesis

The process of introducing a TMS group, known as trimethylsilylation, is a cornerstone of modern synthetic strategy. cfsilicones.com Its applications are widespread and varied:

Protecting Groups : The most common application is the temporary protection of reactive functional groups, especially alcohols, amines, and carboxylic acids. wikipedia.orgcfsilicones.com An alcohol can be converted to a trimethylsilyl (TMS) ether, which is stable under many conditions (e.g., strong bases, organometallic reagents) but can be easily cleaved later using fluoride-based reagents or acidic conditions to regenerate the alcohol. wikipedia.orgfiveable.me

Radical-Based Reactions : Reagents like tris(trimethylsilyl)silane, (TMS)₃SiH, are effective mediators of radical reactions. They are used for the reduction of functional groups and for the hydrosilylation of alkenes and alkynes under mild conditions, often with high selectivity. nih.govdntb.gov.ua

Catalysis and Reagents : Silylating agents such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can act as catalysts. TMSOTf is used to promote reactions like Koenigs-Knorr glycosylation and Friedel-Crafts additions, enhancing reaction rates and yields. guidechem.com

Precursors for Radiolabeling : The silicon-aryl bond in an aryl-trimethylsilane provides a site for electrophilic ipso-substitution. This allows for the introduction of radiohalogens (like ¹²⁵I) onto an aromatic ring, displacing the trimethylsilyl group. The synthesis of this compound was specifically developed for this purpose, serving as a stable precursor for the production of radiolabeled guanidines like ¹²⁵I-MIBG. osti.gov

Overview of this compound as a Key Precursor in Radiochemistry Research

This compound is a crucial organosilicon compound that has garnered significant attention in the field of radiochemistry, primarily for its role as a precursor in the synthesis of radiolabeled pharmaceuticals. google.comepdf.pub Its chemical structure is specifically designed to facilitate the introduction of radiohalogens, such as iodine and astatine isotopes, onto an aromatic ring through a process known as radiohalodesilylation. acs.org This method is a key strategy for producing no-carrier-added (NCA) radiotracers, which are characterized by high specific activity and purity, making them highly effective for diagnostic imaging and targeted radiotherapy. google.comresearchgate.netnih.gov

The synthesis of this compound itself has been documented, with one common pathway starting from 3-bromotoluene (B146084) over five steps. osti.govxml-journal.netresearchgate.net The final product is typically characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity. osti.govxml-journal.netresearchgate.net

The principal application of this compound is in the preparation of radiolabeled meta-iodobenzylguanidine (MIBG), a radiopharmaceutical widely used for the diagnosis and treatment of neuroendocrine tumors like pheochromocytoma and neuroblastoma. google.comepdf.pubsci-hub.se The trimethylsilyl group (-Si(CH₃)₃) on the benzyl (B1604629) ring is an excellent leaving group, allowing for its efficient replacement by a radioiodine atom. acs.org The synthesis of radioiodinated MIBG via the radioiododesilylation of this compound has been shown to be highly efficient. nih.govcapes.gov.br Research has demonstrated that this process can achieve high radiochemical yields, with some studies reporting yields of 90% to 98%. researchgate.netnih.gov The reaction conditions, including temperature, precursor concentration, solvent, and the choice of oxidant, are critical factors that influence the yield. researchgate.netnih.gov Common oxidants used to facilitate this reaction include N-chlorosuccinimide and hydrogen peroxide in trifluoroacetic acid. acs.orgresearchgate.netnih.gov

A significant advantage of using this compound is the ability to produce no-carrier-added (NCA) [¹³¹I]MIBG. researchgate.netnih.gov NCA preparations have a much higher specific activity compared to those produced by isotopic exchange methods. nih.govnih.gov This high specific activity is crucial as it leads to a greater target-to-nontarget ratio, potentially enhancing therapeutic efficacy. nih.govnih.gov Studies have shown that NCA [¹³¹I]MIBG prepared from this precursor exhibits higher uptake in the heart and adrenals in animal models compared to MIBG prepared by isotopic exchange. nih.gov

The versatility of this compound as a precursor extends beyond iodine isotopes like ¹²³I, ¹²⁵I, and ¹³¹I. osti.govxml-journal.netresearchgate.net It has also been successfully used to synthesize meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG), an alpha-emitting radiopharmaceutical with potential for targeted radiotherapy. osti.govsci-hub.se While labeling with astatine-211 (B1237555) required modified reaction conditions, such as a higher temperature, it still resulted in an impressive 85% radiochemical yield. sci-hub.se This demonstrates the precursor's adaptability for labeling with different medically relevant radionuclides. osti.govsci-hub.se

Data Tables

Table 1: Chemical Profile of this compound

| Property | Data |

|---|---|

| IUPAC Name | 2-[3-(trimethylsilyl)benzyl]guanidine |

| Synonyms | 3-(Trimethylsilyl)benzylguanidine |

| Molecular Formula | C₁₁H₁₉N₃Si |

| Appearance | Not explicitly stated in reviewed sources |

| Characterization | Confirmed by NMR, MS, and HPLC osti.govxml-journal.netresearchgate.net |

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| 3-Aminobenzylguanidine |

| 3-Bromotoluene |

| 3-diazobenzylguanidine |

| 3-Iodobenzylguanidine (MIBG) |

| 3-nitrobenzylamine |

| 3-nitrobenzylguanidine |

| 3-tributylstannylbenzylamine |

| This compound |

| 3-trimethylstannylguanidinium |

| Astatine-211 ([²¹¹At]) |

| Guanidine (B92328) |

| Hydrogen peroxide |

| Iodine-123 ([¹²³I]) |

| Iodine-125 ([¹²⁵I]) |

| Iodine-131 ([¹³¹I]) |

| N-chlorosuccinimide |

Established Synthetic Pathways

The established routes to synthesize this compound are typically multi-step processes that require careful control of reaction conditions to achieve the desired product with high purity.

A frequently cited method for the synthesis of this compound is a five-step pathway originating from 3-bromotoluene. osti.gov This route is advantageous as it allows for the precise installation of the trimethylsilyl group at the meta position of the benzyl ring, which is crucial for subsequent regioselective radioiodination.

The proposed synthetic sequence is as follows:

Formation of 3-Trimethylsilyltoluene: The synthesis begins with the silylation of 3-bromotoluene. This is typically achieved through a Grignard reaction. The aryl bromide is first converted to the corresponding Grignard reagent, 3-methylphenylmagnesium bromide, by reacting it with magnesium metal. This organometallic intermediate is then quenched with a silicon electrophile, such as chlorotrimethylsilane, to yield 3-trimethylsilyltoluene.

Benzylic Bromination: The methyl group of 3-trimethylsilyltoluene is then functionalized via a free-radical bromination. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and light, the benzylic hydrogen is selectively replaced by a bromine atom to form 3-trimethylsilylbenzyl bromide.

Formation of 3-Trimethylsilylbenzylamine: The resulting benzyl bromide is a versatile intermediate that is readily converted to the corresponding primary amine. A common method is the Gabriel synthesis or reaction with sodium azide (B81097) followed by reduction. A more direct approach involves nucleophilic substitution with ammonia (B1221849) or a protected ammonia equivalent, followed by deprotection, to yield 3-trimethylsilylbenzylamine.

Guanidinylation: The final key step is the conversion of the primary amine, 3-trimethylsilylbenzylamine, into the target guanidine. This transformation, known as guanidinylation, can be accomplished using various reagents. scholaris.cagoogle.comgoogle.comorganic-chemistry.orgumich.edu Common guanidinylating agents include cyanamide (B42294), S-methylisothiourea sulfate (B86663), or N,N'-di-Boc-N''-triflylguanidine. google.comumich.edu For instance, reacting 3-trimethylsilylbenzylamine hydrochloride with cyanamide in a suitable solvent like 1-butanol (B46404) under reflux can yield the desired this compound. umich.edu

Salt Formation: The final product is often isolated and purified as a salt, such as the hydrochloride or sulfate salt, to improve its stability and handling characteristics.

Each step of the synthesis requires rigorous characterization of the intermediates to ensure the reaction has proceeded as expected and to confirm the purity of the compounds before moving to the next step. The final product, this compound, is also thoroughly analyzed. osti.gov The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). osti.gov

| Compound | NMR (¹H and ¹³C) | Mass Spectrometry (MS) | HPLC |

| 3-Trimethylsilyltoluene | Shows characteristic signals for the trimethylsilyl group (~0.25 ppm), the methyl group (~2.3 ppm), and the aromatic protons. | Provides the molecular ion peak corresponding to its mass, confirming the successful silylation. | Assesses purity and retention time. |

| 3-Trimethylsilylbenzyl bromide | Appearance of a benzylic CH₂ signal (~4.5 ppm) and disappearance of the toluene (B28343) methyl signal. | Confirms the molecular weight of the brominated product. | Monitors reaction completion and purity. |

| 3-Trimethylsilylbenzylamine | Shift of the benzylic CH₂ signal (~3.8 ppm) and appearance of amine protons. | Provides the molecular ion peak for the amine. | Determines the purity of the amine precursor. |

| This compound | Complex aromatic signals, a benzylic CH₂ signal adjacent to the guanidinium (B1211019) group, and signals for the guanidinium protons. | Confirms the final molecular weight and provides fragmentation patterns for structural elucidation. | Verifies the final purity and is used for quality control. |

Advanced Synthetic Strategies for Isotope-Labeled Derivatives

The principal application of this compound is as a precursor for the synthesis of no-carrier-added (NCA) radiolabeled compounds, which are crucial for high-sensitivity diagnostic imaging and targeted radiotherapy.

This compound is a key starting material for the no-carrier-added synthesis of several important radiopharmaceuticals. osti.govnih.gov By using this precursor, it is possible to produce radiolabeled benzylguanidines with very high specific activity, meaning the ratio of radioactive molecules to non-radioactive molecules is very high. This is a significant advantage over traditional isotope exchange methods. nih.gov

Notable examples include:

meta-Iodobenzylguanidine (MIBG): No-carrier-added [¹²³I]MIBG, [¹²⁵I]MIBG, and [¹³¹I]MIBG are synthesized from this compound. osti.govnih.gov These radiotracers are widely used in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors like pheochromocytoma and neuroblastoma. nih.gov

meta-Astatinobenzylguanidine (MABG): This precursor is also used for the synthesis of [²¹¹At]MABG. osti.gov Astatine-211 is a promising alpha-emitting radionuclide for targeted alpha therapy, and MABG is being investigated for its potential in treating cancer.

The conversion of this compound to radioiodinated products like MIBG occurs via a radioiododesilylation reaction. This reaction involves the cleavage of a carbon-silicon bond and the formation of a carbon-iodine bond.

The iododesilylation of aryltrimethylsilanes is a well-established example of an ipso-substitution reaction, proceeding through an electrophilic aromatic substitution (SEAr) mechanism. mdpi.comnih.gov

The key features of this mechanism are:

Generation of an Electrophile: The reaction is initiated by an electrophilic iodine species. In radioiodination, this is typically generated in situ from a radioiodide salt (e.g., Na[¹²³I]) using an oxidizing agent such as hydrogen peroxide, Iodogen, or N-chlorosuccinimide in an acidic medium. nih.gov The oxidant converts the iodide (I⁻) into a highly reactive electrophilic species, often represented as I⁺.

Electrophilic Attack: The electron-rich aromatic ring of the this compound attacks the electrophilic radioiodine species. The attack occurs specifically at the carbon atom bearing the trimethylsilyl group. This is known as ipso-attack.

Formation of a Wheland Intermediate: This attack forms a positively charged, resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. The trimethylsilyl group remains attached at the site of substitution.

Desilylation and Aromatization: The key to the success of this reaction is the trimethylsilyl group's ability to act as an excellent leaving group. The C-Si bond is readily cleaved, often facilitated by a nucleophile in the reaction mixture (like the counter-ion of the acid catalyst). This cleavage expels the silyl (B83357) group (e.g., as trimethylsilanol (B90980) or a related species) and restores the aromaticity of the ring, resulting in the final radioiodinated product, such as [¹²³I]MIBG.

The high regioselectivity of this reaction is a major advantage, as the radioiodine is directed specifically to the position formerly occupied by the silyl group, preventing the formation of other radioisomers and ensuring a chemically pure product. mdpi.com

Investigation of Radioiododesilylation Reactions

Optimization of Reaction Parameters

The synthesis of radiolabeled benzylguanidines from the this compound precursor is highly sensitive to several reaction parameters. Yields of the final product, such as meta-[¹³¹I]iodobenzylguanidine ([¹³¹I]MIBG), are contingent upon the careful control of temperature, precursor concentration, and the solvent system employed. nih.gov

Temperature Effects: The temperature of the reaction mixture plays a critical role in the radiolabeling process. For the radioiododesilylation of this compound, high radiochemical yields have been successfully achieved at room temperature. nih.gov Specifically, yields of 90% for [¹³¹I]MIBG were obtained in just 5 minutes at this ambient temperature, indicating a highly efficient reaction under mild conditions. nih.gov This obviates the need for heating, which can often lead to the degradation of sensitive molecules and the formation of unwanted byproducts.

Precursor Concentration: The concentration of the this compound precursor is another key determinant of radiochemical yield. nih.gov While specific quantitative relationships are often determined empirically for a given set of reaction conditions, it has been noted that adjusting the precursor concentration is a critical step in optimizing the synthesis. nih.gov In the broader context of sol-gel reactions, studies have shown that particle size can increase with higher concentrations of an organosilane precursor, highlighting the general importance of precursor concentration in controlling reaction outcomes.

Solvent Effects (e.g., Trifluoroacetic Acid, Acetic Acid): The choice of solvent significantly influences the reaction environment and, consequently, the efficiency of the radiolabeling. Trifluoroacetic acid (TFA) has been identified as a particularly effective solvent for the radioiododesilylation of this compound. nih.gov Its strong acidic nature and high dielectric constant can facilitate the electrophilic substitution reaction. nih.govresearchgate.net The use of TFA as a solvent, in combination with appropriate oxidants, has led to radiochemical yields as high as 90%. nih.gov TFA is widely recognized in organic synthesis for its ability to act as a solvent, catalyst, and reagent, often enabling transformations under mild conditions due to its volatility and miscibility with many organic solvents. researchgate.net

Interactive Table: Optimization of [¹³¹I]MIBG Synthesis

| Parameter | Condition | Resultant Radiochemical Yield | Reaction Time | Reference |

| Temperature | Room Temperature | 90% | 5 minutes | nih.gov |

| Solvent | Trifluoroacetic Acid (TFA) | 90% | 5 minutes | nih.gov |

| Oxidant | N-Chlorosuccinimide | 90% | 5 minutes | nih.gov |

| Oxidant | Hydrogen Peroxide | 90% | 5 minutes | nih.gov |

Influence of Oxidants (e.g., N-Chlorosuccinimide, Hydrogen Peroxide)

The conversion of the trimethylsilyl group to a radiohalogen requires an electrophilic substitution reaction, which is facilitated by an oxidizing agent. The choice of oxidant is crucial for achieving high radiochemical yields. For the synthesis of [¹³¹I]MIBG from this compound, both N-chlorosuccinimide (NCS) and hydrogen peroxide (H₂O₂) have proven to be highly effective. nih.gov When used in a trifluoroacetic acid solvent system, either of these oxidants can produce radiochemical yields of 90% at room temperature within 5 minutes. nih.gov The role of the oxidant is to generate a reactive electrophilic iodine species (e.g., I⁺) from the supplied radioiodide, which then attacks the aromatic ring at the position of the trimethylsilyl group, leading to iododesilylation.

Radiochemical Yield Determination and Enhancement Strategies

Radiochemical yield (RCY) is a critical metric that quantifies the efficiency of a radiolabeling procedure, representing the percentage of the initial radioactivity that is incorporated into the final, purified product. For this compound, the synthesis of no-carrier-added (NCA) meta-[¹²³I]iodobenzylguanidine ([¹²³I]MIBG) has been achieved with high radiochemical yields ranging from 80-90%. nih.gov Similarly, yields of 90% have been reported for NCA [¹³¹I]MIBG. nih.gov

Enhancement strategies focus on the meticulous optimization of the reaction parameters discussed previously:

Reagent Selection: Utilizing highly effective solvent-oxidant combinations, such as trifluoroacetic acid with N-chlorosuccinimide or hydrogen peroxide, is a primary strategy. nih.gov

Parameter Optimization: Fine-tuning the precursor concentration and maintaining optimal reaction temperatures (such as room temperature) prevents degradation and maximizes yield. nih.gov

Purification: Efficient purification methods, like high-performance liquid chromatography (HPLC), are essential to isolate the desired radiolabeled product, ensuring high radiochemical purity. For instance, after HPLC purification, carrier-free ¹²⁵I-MIBG derived from the silyl precursor showed a radiochemical purity of over 98%. osti.gov

Radioastatination Approaches Utilizing this compound

The utility of this compound extends beyond radioiodination to include labeling with other radionuclides, such as the alpha-emitter astatine-211 (²¹¹At). Astatine is a halogen with potential for targeted alpha therapy. The synthesis of meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG) can be achieved using the silyl precursor. osti.govduke.edu The principle of the reaction is analogous to radioiodination, involving an electrophilic radiohalodesilylation. This approach allows for the production of no-carrier-added [²¹¹At]MABG, which is crucial for therapeutic applications to ensure high specific activity.

Comparative Analysis with Alternative Precursors (e.g., Stannyl (B1234572) Precursors) in Radiolabeling Efficiency and Selectivity

The choice of precursor is a central consideration in the synthesis of radiopharmaceuticals. Besides organosilicon precursors like this compound, organotin (stannyl) precursors are commonly used for radiohalogenation.

Efficiency:

Silyl Precursors: The radioiododesilylation of this compound is highly efficient, yielding NCA [¹²³I]MIBG and [¹³¹I]MIBG in 80-90% and 90% yields, respectively, under optimized conditions. nih.govnih.gov

Stannyl Precursors: The corresponding stannyl precursor, N,N′-bis(tert-butyloxycarbonyl)-3-(trimethylstannyl)benzylguanidine, has been evaluated for the synthesis of NCA [*I]MIBG and [²¹¹At]MABG. duke.edu Halodestannylation reactions using this precursor resulted in radiochemical yields of 83 ± 9% for ¹³¹I and 66 ± 7% for ²¹¹At. duke.edu

While both precursor types offer high efficiency, the reaction conditions for destannylation are often milder than for desilylation, though modern methods for silyl precursors have also achieved high yields under gentle conditions. nih.gov A significant challenge with stannyl precursors is the potential for toxicity from any residual tin compounds, which necessitates rigorous purification of the final radiopharmaceutical product.

Selectivity: Both silyl and stannyl groups act as regioselective directors for the incoming radiohalogen, ensuring it is placed at the desired meta-position on the benzyl ring. This high selectivity is a major advantage over isotopic exchange methods, where labeling can be less specific and results in a lower specific activity product. nih.govnih.gov

Interactive Table: Comparison of Silyl vs. Stannyl Precursors

| Feature | This compound (Silyl Precursor) | 3-Trimethylstannylbenzylguanidine derivative (Stannyl Precursor) | Reference |

| Reaction Type | Radiohalodesilylation | Radiohalodestannylation | nih.govduke.edu |

| Typical RCY ([¹³¹I]MIBG) | ~90% | ~83% | nih.govduke.edu |

| Typical RCY ([²¹¹At]MABG) | Feasible | ~66% | osti.govduke.edu |

| Reaction Conditions | Room temp with strong acid (TFA) and oxidant | Often very mild conditions | nih.govduke.edu |

| Key Advantage | Lower toxicity of silicon byproducts | Generally faster reaction kinetics | nih.govduke.edu |

| Key Disadvantage | May require stronger activating conditions | Potential toxicity of tin byproducts | duke.edu |

Development of No-Carrier-Added Synthesis Routes for Radiopharmaceuticals

A major advantage of using organometallic precursors like this compound is the ability to produce radiopharmaceuticals on a no-carrier-added (NCA) or carrier-free basis. nih.govnih.govosti.gov

Definition: NCA synthesis means that no stable, non-radioactive isotopes of the labeling element are deliberately added to the reaction. This results in a product with very high specific activity (the ratio of radioactivity to the total mass of the compound).

Methodology: The synthesis of NCA [¹³¹I]MIBG or [¹²³I]MIBG from this compound exemplifies this approach. nih.govnih.gov The radioiodine is introduced by cleaving the C-Si bond, replacing the entire trimethylsilyl group. This is fundamentally different from isotopic exchange methods, where a radioactive isotope is simply swapped with a stable isotope on an already-iodinated precursor molecule, leading to a carrier-added product with lower specific activity.

Significance: High specific activity is often crucial for receptor-based imaging and targeted radiotherapy. For MIBG, the NCA preparation has demonstrated superior uptake in the heart and adrenals in preclinical models compared to the carrier-added version produced by isotopic exchange. nih.gov Furthermore, the binding of NCA MIBG to neuroblastoma cells in vitro remains constant over a wide activity range, whereas the binding of carrier-added MIBG diminishes significantly. nih.govnih.gov This highlights the importance of NCA synthesis routes, enabled by precursors like this compound, in developing more effective radiopharmaceuticals.

Chemical Reactivity and Transformation Studies of 3 Trimethylsilylbenzylguanidine

Reactivity of the Guanidine (B92328) Moiety

The guanidine group, with its unique Y-shaped arrangement of three nitrogen atoms centered on a single carbon, is one of the strongest organic bases. ineosopen.orgscripps.edu This high basicity, along with the potential for its nitrogen atoms to act as nucleophiles, defines its chemical reactivity.

The guanidine functional group is characterized by its exceptional basicity, a consequence of the formation of a highly resonance-stabilized guanidinium (B1211019) cation upon protonation. The positive charge in the guanidinium ion is delocalized over all three nitrogen atoms, which significantly increases the stability of the conjugate acid and, therefore, the basicity of the neutral guanidine. ineosopen.org

| Compound | Substituent at meta-position | Predicted pKa (of conjugate acid) | Effect of Substituent on Basicity |

|---|---|---|---|

| Benzylguanidine | -H | ~12.4 | Reference |

| 3-Trimethylsilylbenzylguanidine | -Si(CH3)3 | >12.4 (estimated) | Slightly base-strengthening |

The guanidine moiety possesses both nucleophilic and electrophilic potential, depending on the reaction conditions and the nature of the reacting partner.

Nucleophilic Reactivity: The nitrogen atoms of the guanidine group have lone pairs of electrons and can act as nucleophiles. nih.gov In this compound, the exocyclic nitrogen atoms are generally more nucleophilic than the endocyclic nitrogen due to steric hindrance and electronic effects. These nitrogen atoms can participate in reactions such as alkylation, acylation, and Michael additions. However, the high basicity of the guanidine group often leads to it acting as a base rather than a nucleophile, particularly with substrates that have acidic protons. The relative nucleophilicity of the different nitrogen atoms can be influenced by the substituents on the guanidine itself. nih.gov

Electrophilic Reactivity: The central carbon atom of the guanidine group is electron-deficient due to the electron-withdrawing effect of the three nitrogen atoms. However, this electrophilicity is significantly diminished by the strong resonance donation from the nitrogen lone pairs. organic-chemistry.org For the guanidine carbon to undergo nucleophilic attack, it typically requires activation. One strategy to enhance its electrophilicity is the formation of a guanidine cyclic diimide (GCDI) derivative. Acid-mediated activation of the GCDI can render the guanidine carbon susceptible to attack by various nucleophiles, such as amines and alcohols, leading to the formation of substituted guanidines or ureas. organic-chemistry.org This approach provides a pathway to functionalize the guanidine core of molecules like this compound.

Guanidines and their derivatives have emerged as powerful organocatalysts, primarily due to their strong Brønsted basicity. mdpi.com They can be employed in a variety of base-catalyzed reactions. Furthermore, upon protonation, the resulting guanidinium cation can act as a hydrogen-bond donor, activating electrophiles in a reaction. This dual functionality allows for bifunctional catalysis, where the guanidinium ion can activate both the electrophile and the nucleophile. mdpi.com

While there are no specific reports on the use of this compound as a catalyst, its structural features suggest potential applications. The basic guanidine moiety could catalyze reactions such as the Michael addition, Henry reaction, and aldol (B89426) reactions. The presence of the bulky trimethylsilylbenzyl group could introduce specific steric effects, potentially influencing the stereoselectivity of catalytic transformations. Moreover, chiral guanidine derivatives are widely used in asymmetric catalysis, and it is conceivable that a chiral version of this compound could be synthesized and employed for such purposes.

Reactivity of the Trimethylsilylbenzyl Moiety

The trimethylsilylbenzyl portion of the molecule offers a different set of reactive handles, primarily centered on the carbon-silicon bond and the aromatic ring.

A key reaction of arylsilanes is ipso-substitution, where the C-Si bond is cleaved and replaced by a new bond to an incoming electrophile. Halodesilylation is a prominent example of this type of transformation. The synthesis of radioiodinated meta-iodobenzylguanidine ([¹²⁵I]MIBG), a diagnostic and therapeutic agent for neuroendocrine tumors, from this compound is a prime example of an iododesilylation reaction. osti.gov In this process, the trimethylsilyl (B98337) group is replaced by an iodine atom.

This reaction is typically carried out using an electrophilic source of iodine, such as iodine monochloride (ICl) or N-chlorosuccinimide/NaI, often in the presence of a Lewis acid or protic acid catalyst. The reaction proceeds via electrophilic attack of the iodinating agent at the carbon atom bearing the trimethylsilyl group, leading to the formation of a Wheland-type intermediate, followed by the loss of the trimethylsilyl group as a stable cation.

The scope of halodesilylation reactions on trimethylsilyl-substituted benzyl (B1604629) derivatives is generally broad, allowing for the introduction of various halogens (F, Cl, Br, I). The efficiency of the reaction can be influenced by the nature of the halogenating agent and the reaction conditions. A limitation can be the potential for competing electrophilic substitution at other positions on the aromatic ring, although the ipso-position is often highly favored for the silyl (B83357) group.

In electrophilic aromatic substitution reactions, the trimethylsilyl group is known to be a "meta-directing deactivator" in terms of rate, but an "ortho, para-director" in terms of the position of substitution. However, the most significant directing effect of a silyl group is its strong propensity for ipso-substitution, as discussed in the previous section.

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -Si(CH3)3 | Deactivating (rate) | ortho, para, and ipso |

| -CH2-Guanidine | Activating | ortho, para |

Given that the benzylguanidine group is activating and the trimethylsilyl group is deactivating (in terms of reaction rate), electrophilic substitution would be expected to occur preferentially at the positions activated by the benzylguanidine group (positions 2, 4, and 6 relative to the benzyl group). However, the strong preference for ipso-substitution at the C-Si bond often dominates the reactivity of arylsilanes in the presence of suitable electrophiles.

Transformations and Derivatizations Involving the Benzyl Linker

The benzyl linker in this compound, specifically the methylene (B1212753) (-CH2-) group, represents a key site for chemical modification, offering a pathway to a diverse range of derivatives. The reactivity of this benzylic position is influenced by the adjacent phenyl ring and, to a lesser extent, by the electronic effects of the meta-trimethylsilyl and guanidinium groups. While specific studies on the derivatization of the benzyl linker in this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential transformations can be extrapolated from established benzylic chemistry and reactions reported for analogous substituted benzyl compounds.

The benzylic carbon is inherently activated towards various transformations due to the ability of the adjacent aromatic ring to stabilize radical, cationic, and anionic intermediates through resonance. nih.govmasterorganicchemistry.com This inherent reactivity allows for a range of functionalization reactions, including oxidation, halogenation, and carbon-carbon bond formation. The presence of the electron-donating trimethylsilyl group at the meta position may subtly influence the reactivity of the benzylic C-H bonds, though significant electronic effects are more pronounced at the ortho and para positions.

Oxidation of the Benzyl Linker

A primary transformation of the benzylic methylene group is its oxidation to a carbonyl functionality. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) are known to oxidize primary benzylic carbons to carboxylic acids. masterorganicchemistry.comchemistrysteps.com In the case of this compound, this would theoretically lead to the formation of 3-trimethylsilylbenzoic acid, with cleavage of the C-N bond of the guanidine group. It is important to note that such harsh oxidation conditions would likely also affect the guanidine moiety.

Milder and more selective oxidation methods could potentially yield the corresponding benzaldehyde (B42025) or ketone derivatives. For instance, catalytic oxidations using metal complexes or chemo-selective reagents could achieve the conversion of the benzylic methylene to a carbonyl group while preserving the guanidine functionality, although specific examples for this substrate are not reported. The oxidation of benzylic C-H bonds to ketones has been demonstrated using various catalytic systems, including those based on copper, ruthenium, and metalloporphyrins, often in the presence of an oxidant like molecular oxygen or a peroxide. nih.govmdpi.com

A hypothetical oxidation of this compound to the corresponding benzaldehyde derivative would provide a valuable intermediate for further derivatization, such as reductive amination or the formation of imines and oximes.

| Starting Material | Reagent/Conditions | Potential Product | Reference |

| Alkylbenzenes | KMnO4, H+, heat | Benzoic acids | masterorganicchemistry.comchemistrysteps.com |

| Alkylarenes | Catalytic O2, base, DMSO | Aromatic ketones | mdpi.com |

| Indane | MFM-170, tBuOOH, MeCN | 1-Indanone | nih.gov |

| This compound | Mild Oxidant (e.g., MnO2) | 3-Trimethylsilyl-N-guanidinobenzaldehyde (Hypothetical) | N/A |

Halogenation of the Benzyl Linker

The introduction of a halogen atom at the benzylic position is a well-established transformation that significantly enhances the synthetic utility of benzyl compounds. chemistrysteps.com Free radical bromination, typically employing N-bromosuccinimide (NBS) with a radical initiator such as AIBN or light, is a highly selective method for introducing a bromine atom at the benzylic position of alkylbenzenes. masterorganicchemistry.com

Applying this methodology to this compound would be expected to yield 3-trimethylsilylbenzylidene bromide, which would be a versatile intermediate. This benzylic bromide could readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to generate a library of new derivatives with modified linkers. The stability of the intermediate benzylic radical is a key factor driving this selective halogenation. masterorganicchemistry.com

| Substrate | Reagent | Product | Reference |

| Alkylbenzenes | NBS, light/heat | Benzylic Bromides | masterorganicchemistry.com |

| This compound | NBS, AIBN | 1-(3-(bromomethyl)phenyl)guanidine, trimethylsilyl derivative (Hypothetical) | N/A |

Carbon-Carbon Bond Formation at the Benzyl Linker

The benzylic position can also be a site for the formation of new carbon-carbon bonds, allowing for the extension or branching of the linker. While direct C-H activation and functionalization at the benzylic position of benzylguanidines are not widely reported, analogous reactions on similar systems provide a basis for potential transformations. For instance, deprotonation of the benzylic position using a strong base could generate a benzylic anion, which could then react with various electrophiles such as alkyl halides or carbonyl compounds.

More modern approaches involve transition-metal-catalyzed cross-coupling reactions. For example, a benzylic halide, derived from the halogenation described above, could participate in Suzuki, Sonogashira, or Heck coupling reactions to introduce aryl, alkynyl, or vinyl groups, respectively. Additionally, direct C-H functionalization methods are emerging as powerful tools. For instance, ruthenium-catalyzed meta-C-H benzylation of arenes with toluene (B28343) derivatives has been reported, suggesting the feasibility of cross-coupling reactions involving the benzylic C-H bonds. acs.org

The synthesis of arylacetonitrile derivatives from benzyl chlorides using a nickel catalyst and trimethylsilyl cyanide has also been demonstrated, which could be a potential route for introducing a cyano group at the benzylic position of a halogenated this compound derivative. rsc.org This cyano group could then be further transformed into other functional groups like carboxylic acids or amines.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Benzyl chlorides | Trimethylsilyl cyanide | Ni(cod)2/PPh3 | Arylacetonitriles | rsc.org |

| Arenes with directing groups | Toluene derivatives | Ru-catalyst, iC3F7I | Diarylmetanes | acs.org |

| Halogenated this compound | Boronic Acid | Pd-catalyst | Aryl-substituted benzylguanidine (Hypothetical) | N/A |

Structural Elucidation and Spectroscopic Characterization of 3 Trimethylsilylbenzylguanidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR Analysis for Proton Environment Elucidation

In the ¹H NMR spectrum of 3-trimethylsilylbenzylguanidine, distinct signals corresponding to the different types of protons within the molecule are expected. The trimethylsilyl (B98337) (TMS) group typically presents a sharp, singlet peak at approximately 0.25 ppm due to the nine equivalent protons. The protons on the aromatic ring would appear in the region of 7.0-7.8 ppm. The benzylic methylene (B1212753) (CH₂) protons, situated between the aromatic ring and the guanidine (B92328) group, would likely produce a singlet at around 4.3-4.5 ppm. The protons of the guanidinium (B1211019) group (-NH and -NH₂) would exhibit broad signals that can be influenced by the solvent and concentration. For comparison, in the highly symmetrical molecule 1,3,5-trimethylbenzene, the aromatic protons appear as a singlet at 6.78 ppm, and the methyl protons resonate at 2.26 ppm. docbrown.info The integration of these signals provides a quantitative ratio of the protons in their respective environments, confirming the structural arrangement. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃Si- | ~ 0.25 | Singlet |

| Ar-CH₂ -N | ~ 4.3 - 4.5 | Singlet |

| Aromatic-H | ~ 7.0 - 7.8 | Multiplet |

| Guanidinium-NH | Variable | Broad Singlet |

¹³C NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, the carbon atoms of the trimethylsilyl group would appear at a characteristic upfield shift, typically around -1.0 ppm. The benzylic carbon is expected in the range of 45-50 ppm. The aromatic carbons would generate several signals between 120 and 140 ppm, with the carbon atom directly attached to the silicon atom showing a distinct chemical shift. A key signal for the guanidinium carbon (C=N) is anticipated to be in the downfield region, around 155-160 ppm. researchgate.net In studies of related guanidine compounds like tetramethylguanidine, the imine carbon (C=N) appears at approximately 169 ppm. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| (CH₃ )₃Si- | ~ -1.0 |

| Ar-CH₂ -N | ~ 45 - 50 |

| Aromatic-C | ~ 120 - 140 |

| Guanidinium-C | ~ 155 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

A characteristic fragmentation pattern for trimethylsilyl-containing compounds involves the loss of a methyl group to form a stable [M-15]⁺ ion. nih.gov Another prominent fragmentation pathway would be the cleavage of the benzyl-guanidine bond, leading to the formation of a trimethylsilylbenzyl cation. The fragmentation of related compounds, such as m-iodobenzylguanidine, shows characteristic product ions that help in identifying the parent molecule. researchgate.net The fragmentation pattern of the unsubstituted benzyl (B1604629) moiety often serves as a general reference, with variations arising from the specific substituents on the aromatic ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural components.

The N-H stretching vibrations of the guanidine group are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the guanidinium group would likely be observed around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretches of the trimethylsilyl and methylene groups are found just below 3000 cm⁻¹. vscht.cz The Si-C stretching vibrations of the trimethylsilyl group give rise to characteristic bands in the fingerprint region, often around 1250 cm⁻¹ and 840 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. vscht.cz

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Guanidine) | 3100 - 3500 | Stretching |

| Aromatic C-H | > 3000 | Stretching |

| Aliphatic C-H | < 3000 | Stretching |

| C=N (Guanidine) | 1650 - 1680 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| Si-C | 1250, 840 | Stretching |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantitative analysis. Reversed-phase HPLC, often using C8 or C18 columns, is a common method for separating such compounds. researchgate.net

The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The composition of the mobile phase can be adjusted to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the aromatic ring of this compound will absorb UV light at a specific wavelength. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative measurements. For instance, in the analysis of the related compound m-iodobenzylguanidine, HPLC with a C8 column was used to determine its purity. researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination (Applicability to Related Compounds)

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself may not be readily available, the technique has been successfully applied to a wide range of related organic compounds, including derivatives of guanidine and various substituted aromatic systems.

This method provides precise bond lengths, bond angles, and conformational details of the molecule. For example, single-crystal X-ray diffraction has been used to unequivocally confirm the structure of complex heterocyclic compounds. beilstein-journals.org The insights gained from the crystal structures of analogous compounds can provide valuable information about the likely solid-state conformation and intermolecular interactions of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the fundamental electronic properties and thermodynamic stability of molecules. For 3-Trimethylsilylbenzylguanidine, these calculations can elucidate bond lengths, angles, charge distribution, and orbital energies, which collectively define its structure and intrinsic reactivity.

Theoretical studies on related molecular structures, such as trimethylsilylbenzene and various guanidine (B92328) derivatives, provide a basis for predicting the properties of the title compound. For instance, calculations on N,N'-diphenylguanidine have shown that it preferentially exists in an asymmetric tautomeric form with a distinct C=N- basic center. researchgate.net Similarly, DFT calculations on substituted silanes have been used to determine their gas-phase enthalpies of formation and reaction, offering a measure of their energetic properties. researchgate.net

The electronic structure of the trimethylsilyl (B98337) group is known to influence the aromatic ring through a combination of inductive and hyperconjugative effects. The silicon atom is less electronegative than carbon, leading to a weak electron-donating inductive effect. More significantly, the Si-C bond can participate in σ-π hyperconjugation, donating electron density into the π-system of the benzene (B151609) ring. This influences the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. In analogous systems, MEP analysis has been crucial for understanding reactive behavior. nih.gov

The guanidine moiety is strongly basic due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. Computational studies can quantify this basicity by calculating the proton affinity or pKa values. The electronic properties, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

A summary of typical parameters that can be determined for this compound through quantum chemical calculations, based on findings for analogous compounds, is presented below.

| Calculated Property | Typical Computational Method | Significance for this compound |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G+(d,p)) | Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| Gas-Phase Enthalpy of Formation (ΔHf(g)) | Isodesmic Reactions / Atomization Methods | Indicates the thermodynamic stability of the molecule. researchgate.net |

| HOMO-LUMO Energy Gap | DFT, HF | Reflects the molecule's chemical reactivity and resistance to electronic excitation. |

| Molecular Electrostatic Potential (MEP) | DFT, HF | Visualizes electron density distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. |

| Natural Bond Orbital (NBO) Charges | NBO Analysis | Quantifies the charge distribution on each atom, revealing the electronic effects of the -TMS and guanidine groups. nih.gov |

Mechanistic Studies of Reaction Pathways (e.g., Iododesilylation)

A key reaction involving arylsilanes is electrophilic ipso-substitution, where the C-Si bond is cleaved by an electrophile. Iododesilylation is a classic example, where an iodine cation (or a polarized iodine source) replaces the trimethylsilyl group. Computational chemistry is a powerful tool for elucidating the detailed mechanism of such reactions.

The mechanism for electrophilic aromatic substitution on a substituted benzene ring, such as the one in this compound, is generally proposed as a two-step process. msu.edu

Formation of the Arenium Ion: The electrophile (E⁺) attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. In the case of ipso-substitution at the silyl-substituted carbon, the positive charge is delocalized across the ring. The stability of this intermediate is crucial for the reaction rate.

Deprotonation or Desilylation: In a typical electrophilic substitution, a proton is lost to restore aromaticity. In ipso-desilylation, the trimethylsilyl group is eliminated, often facilitated by a nucleophile, to yield the substituted aromatic product.

Theoretical studies can model this entire reaction pathway by calculating the energies of the reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy allows for the calculation of the activation energy, which governs the reaction rate. rsc.org For the iododesilylation of an arylsilane, computational models can compare the activation barriers for substitution at different positions (ipso, ortho, meta, para) to predict the reaction's regioselectivity. Studies on H-abstraction reactions from silanes have shown that theoretical calculations can accurately predict barrier energies. nih.gov

Prediction of Reactivity, Selectivity, and Regiochemistry

The substituents on the benzene ring of this compound govern its reactivity towards electrophiles and determine the position of substitution (regiochemistry).

-CH₂-Guanidine Group: The benzylguanidine moiety is connected to the ring via a methylene (B1212753) (-CH₂) spacer. This electrically insulates the ring from the strong resonance effects of the guanidine group. Therefore, its primary influence is weakly activating and inductive. Alkyl groups are generally ortho-, para-directing activators. youtube.com This is because the formation of the arenium ion intermediate is most stabilized when the positive charge can be placed on the carbon atom bearing the alkyl substituent (in the ortho and para attack resonance structures). libretexts.org

-Si(CH₃)₃ (Trimethylsilyl) Group: The TMS group is an interesting case. It directs electrophiles to the ipso-position (the carbon to which it is attached), leading to desilylation. When ipso-substitution is not favored, it acts as a weak activator and an ortho-, para-director for other electrophilic substitutions. This directing effect arises from the stabilization of the arenium ion intermediate through σ-π hyperconjugation, where the C-Si σ-bond donates electron density to the positively charged ring.

| Substituent | Position | Activating/Deactivating | Directing Effect | Governing Principle |

|---|---|---|---|---|

| -CH₂-Guanidine | 1 | Weakly Activating | Ortho, Para (Positions 2, 4, 6) | Inductive Effect / Alkyl Group Behavior youtube.comyoutube.com |

| -Si(CH₃)₃ | 3 | Weakly Activating | Ipso / Ortho, Para (Positions 2, 4, 6 relative to itself) | σ-π Hyperconjugation / C-Si bond cleavage msu.edu |

Computational models can predict the most likely site of attack by calculating the activation energies for electrophilic attack at each unique carbon on the ring (C2, C4, C5, C6). The pathway with the lowest activation barrier will be the favored product. Molecular electron density theory studies have successfully unveiled the origin of regioselectivity in deactivated benzenes, and similar approaches could be applied here. rsc.org

Molecular Modeling of Intermolecular Interactions relevant to Chemical Processes

The way this compound interacts with other molecules, such as solvents or biological macromolecules, is governed by non-covalent intermolecular forces. Molecular modeling, including molecular dynamics simulations and quantum chemical calculations on molecular complexes, can reveal the nature and strength of these interactions.

The guanidine group is a key player in forming strong intermolecular contacts. In its protonated (guanidinium) form, it is a particularly effective hydrogen bond donor, capable of forming multiple, charge-assisted hydrogen bonds. researchgate.net

Hydrogen Bonding: The N-H groups of the guanidinium moiety can act as strong hydrogen bond donors to acceptors like oxygen or nitrogen atoms. DFT calculations on guanidinium-amino acid pairs have shown that these interactions can be exceptionally strong, particularly with negatively charged residues like aspartate and glutamate. rsc.org

Cation-π Interactions: The planar, positively charged guanidinium group can interact favorably with the electron-rich faces of aromatic rings (like tryptophan or tyrosine in a protein, or even another molecule of this compound). nih.gov These cation-π interactions are a significant force in molecular recognition. nih.gov

Van der Waals Forces: The benzyl (B1604629) and trimethylsilyl portions of the molecule are largely nonpolar and will primarily engage in weaker van der Waals or hydrophobic interactions.

Molecular dynamics simulations can model the behavior of this compound in a solvent or near a binding site over time, providing a dynamic picture of its intermolecular interactions. researchgate.net For example, simulations have been used to show how guanidinium ions accumulate at peptide surfaces through stacking and hydrophobic interactions. researchgate.net

The different types of interactions and their characteristics are summarized below.

| Interaction Type | Involving Moiety | Description | Typical Calculated Energy (kcal/mol) |

|---|---|---|---|

| Charge-Assisted Hydrogen Bond | Guanidinium | Strong, highly directional interaction between N-H donors and an anionic or polar acceptor (e.g., carboxylate). rsc.org | -15 to -80 (highly dependent on acceptor) rsc.org |

| Cation-π Interaction | Guanidinium + Aromatic Ring | Electrostatic interaction between the positive charge of the guanidinium ion and the quadrupole moment of an aromatic π-system. nih.gov | -10 to -25 nih.gov |

| Standard Hydrogen Bond | Guanidine (neutral) | Interaction between N-H donors and a neutral acceptor (e.g., water, carbonyl). | -3 to -10 |

| Hydrophobic/Van der Waals Interaction | Trimethylsilylbenzyl group | Weak, non-specific attractive forces arising from temporary fluctuations in electron density. | -0.5 to -2 |

Derivatives and Analogues of 3 Trimethylsilylbenzylguanidine

Design and Synthesis of Functionalized Analogues (e.g., fluorinated derivatives)

The design of functionalized analogues of 3-trimethylsilylbenzylguanidine often involves the incorporation of substituents that can enhance its properties for specific applications. Fluorinated derivatives, for instance, are of particular interest in medicinal chemistry due to the unique characteristics that fluorine atoms impart to a molecule. These include increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

The synthesis of such analogues can be achieved through various established chemical methodologies. A general approach to creating a library of diverse derivatives often involves multi-step reaction sequences. For example, the synthesis of fluorinated analogues could potentially follow a tandem SNAr-cyclocondensation strategy, a method that has proven successful in the creation of other fluorinated heterocyclic compounds. nih.govresearchgate.net This approach typically involves the reaction of a perfluorinated aromatic building block with a suitable nucleophile to construct a new heterocyclic ring. nih.gov

Another potential synthetic route could involve the use of fluorinated starting materials, such as fluorinated aldehydes or ketones, which are then elaborated to include the guanidine (B92328) functionality. The synthesis of fluorinated hydrazones, for example, has been achieved by condensing a hydrazide with a fluorinated aldehyde hemiacetal. beilstein-journals.org Such strategies could be adapted for the synthesis of fluorinated this compound analogues.

The table below outlines a hypothetical synthetic approach for a fluorinated derivative, drawing parallels from established methods for other fluorinated organic molecules.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Silylation of a substituted benzylamine | Trimethylsilyl (B98337) chloride (TMSCl), base (e.g., triethylamine), solvent (e.g., THF) | Introduction of the trimethylsilyl group. |

| 2 | Fluorination of the aromatic ring | Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI) | Introduction of fluorine atom(s) onto the benzyl (B1604629) ring. |

| 3 | Guanidinylation | Reagent such as N,N'-di-Boc-N''-triflylguanidine, base (e.g., potassium carbonate), solvent (e.g., DMF) | Formation of the protected guanidine group. |

| 4 | Deprotection | Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) | Removal of protecting groups to yield the final fluorinated analogue. |

It is important to note that while these general synthetic strategies are well-documented for other classes of compounds beilstein-journals.orgnih.govresearchgate.net, their specific application to this compound would require experimental validation and optimization.

Structure-Reactivity and Structure-Selectivity Relationship Studies in Derivatives

The study of structure-reactivity and structure-selectivity relationships is crucial for understanding how modifications to the this compound scaffold influence its chemical behavior. The introduction of functional groups, such as fluorine, can have a profound impact on the electron distribution within the molecule, thereby affecting its reactivity towards other chemical entities.

For instance, the high electronegativity of fluorine can alter the acidity of nearby protons and the nucleophilicity of the guanidine group. These changes can, in turn, influence the selectivity of the molecule in binding to biological targets or in participating in chemical reactions.

While specific studies on the structure-reactivity and structure-selectivity of this compound derivatives are not extensively documented in the provided information, general principles can be inferred. For example, in other classes of compounds, the position of fluorine substitution on an aromatic ring has been shown to significantly impact biological activity.

Future research in this area would likely involve the synthesis of a library of derivatives with systematic variations in the nature and position of substituents. These compounds would then be subjected to a battery of assays to evaluate their reactivity and selectivity in various contexts. The data generated from such studies would be invaluable for the rational design of new molecules with desired properties.

The following table outlines key parameters that would be investigated in structure-activity relationship (SAR) studies of this compound derivatives.

| Structural Modification | Parameter to Investigate | Potential Impact |

| Position of trimethylsilyl group | Steric hindrance, electronic effects | Altered binding affinity and reactivity. |

| Nature and position of aromatic substituents (e.g., fluorine, methoxy) | Electron-donating/withdrawing effects, lipophilicity | Modulation of metabolic stability and target selectivity. |

| Substitution on the guanidine group | Basicity, hydrogen bonding capacity | Changes in solubility and interaction with biological targets. |

Utility as Synthetic Intermediates for Complex Organic Molecules (e.g., radiopharmaceuticals)

The structural features of this compound and its derivatives make them potentially valuable intermediates in the synthesis of more complex organic molecules, including radiopharmaceuticals. The trimethylsilyl group can act as a handle for various chemical transformations, including cross-coupling reactions, which are fundamental in the construction of intricate molecular architectures.

In the context of radiopharmaceuticals, the benzylguanidine scaffold is of particular interest. Guanidine-containing molecules have been explored for their ability to target specific biological processes, and the incorporation of a radionuclide would enable their use in diagnostic imaging or targeted radiotherapy. The synthesis of such radiolabeled compounds would likely involve the preparation of a suitable precursor derivative of this compound, which could then be subjected to a radiolabeling step.

For example, a fluorinated analogue of this compound could serve as a precursor for a fluorine-18 (B77423) labeled radiotracer. The synthesis would involve the introduction of a leaving group at the desired position on the aromatic ring, which could then be displaced by [¹⁸F]fluoride in the final step of the synthesis.

The utility of such intermediates is underscored by the broader interest in developing novel imaging agents and therapeutic compounds. The modular nature of the this compound scaffold allows for the systematic variation of its components to optimize its properties for a given application.

The table below summarizes the potential utility of this compound derivatives as synthetic intermediates.

| Derivative Type | Potential Application | Key Synthetic Transformation |

| Halogenated Derivatives (e.g., bromo- or iodo-substituted) | Precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira) | Palladium-catalyzed cross-coupling to form C-C bonds. |

| Stannylated or Boronylated Derivatives | Intermediates for Stille or Suzuki coupling | Reaction with organometallic reagents to introduce new functional groups. |

| Precursors with suitable leaving groups | Synthesis of radiolabeled compounds | Nucleophilic substitution with a radionuclide (e.g., ¹⁸F, ¹¹C). |

Advanced Methodologies in Research Pertaining to 3 Trimethylsilylbenzylguanidine

Development of Novel Chromatographic and Separation Techniques for Purification and Analysis

The purification and analysis of 3-Trimethylsilylbenzylguanidine and its precursors necessitate the use of advanced chromatographic techniques due to the compound's polarity and potential for complex reaction mixtures. High-performance liquid chromatography (HPLC) stands as a primary tool, with modern advancements offering enhanced resolution and efficiency.

High-Performance Liquid Chromatography (HPLC):

For the analysis of polar, positively charged compounds like benzylguanidines, reversed-phase HPLC is a common approach. However, the strong basicity of the guanidinium (B1211019) group (pKa ≈ 13.5) can lead to poor peak shape and retention on conventional C18 columns. To overcome these challenges, several strategies can be employed:

Ion-Pairing Chromatography: The addition of ion-pairing reagents, such as trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA), to the mobile phase can improve peak symmetry and retention by forming a neutral ion pair with the protonated guanidinium group. researchgate.netresearchgate.net A gradient elution with an increasing concentration of an organic modifier like acetonitrile (B52724) in an aqueous buffer containing the ion-pairing agent is typically effective. researchgate.netresearchgate.net

Phenyl-Hexyl and Phenyl-Ether Columns: Columns with phenyl-based stationary phases can offer alternative selectivity for aromatic compounds like this compound through π-π interactions, providing a different retention mechanism compared to traditional alkyl phases. researchgate.netresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This method could be particularly advantageous for separating this compound from less polar impurities.

Chiral Separation:

Should the synthesis of this compound result in chiral isomers, or if enantiomerically pure forms are desired, chiral chromatography is essential. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds. nih.govmdpi.com The separation can be optimized by screening different mobile phases, including normal-phase (e.g., hexane/isopropanol) and polar organic modes. nih.gov

Table 1: Potential HPLC Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Key Advantages |

| Ion-Pairing RP-HPLC | C8 or C18 | Acetonitrile/Water with TFA or TEA | UV, MS | Improved peak shape and retention for basic compounds. researchgate.netresearchgate.net |

| Phenyl-based RP-HPLC | Phenyl-Hexyl | Acetonitrile/Water | UV, MS | Alternative selectivity via π-π interactions. researchgate.netresearchgate.net |

| HILIC | Amide or Diol | Acetonitrile/Aqueous Buffer | UV, MS | Enhanced retention of highly polar compounds. |

| Chiral HPLC | Cellulose or Amylose-based CSP | Hexane/Ethanol or other solvent mixtures | UV, Circular Dichroism | Separation of enantiomers. nih.govmdpi.com |

Integration of Multi-Spectroscopic Approaches for Comprehensive Characterization

A comprehensive structural elucidation of this compound requires the integration of multiple spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides crucial information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the trimethylsilyl (B98337) (TMS) group (a sharp singlet around 0.25 ppm), the aromatic protons on the benzyl (B1604629) ring (in the aromatic region, with splitting patterns dependent on the substitution), the methylene (B1212753) protons of the benzyl group, and the protons on the guanidinium group (which may be broad and exchangeable). docbrown.infopitt.edu

¹³C NMR: Carbon NMR reveals the number of different carbon environments in the molecule. Characteristic signals would be observed for the TMS carbons, the aromatic carbons, the benzylic carbon, and the guanidinium carbon. pitt.edunih.gov

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR can be a powerful tool to confirm the presence and chemical environment of the trimethylsilyl group. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) would be a suitable ionization technique due to the polar and basic nature of the guanidine (B92328) group. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which would likely involve cleavage of the benzyl-guanidine bond and fragmentation of the trimethylsilyl group. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching vibrations for the guanidinium group, C=N stretching, aromatic C-H and C=C stretching, and characteristic Si-C and Si-CH₃ vibrations from the trimethylsilyl group.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals/Information |

| ¹H NMR | Singlet for Si(CH₃)₃ (~0.25 ppm), aromatic protons (7-8 ppm), benzylic CH₂ protons, and NH protons of the guanidine group. docbrown.infopitt.edu |

| ¹³C NMR | Signals for Si(CH₃)₃ carbons, aromatic carbons, benzylic carbon, and the guanidinium carbon (~155-160 ppm). pitt.edunih.gov |

| Mass Spec (ESI-HRMS) | Accurate mass measurement to confirm the molecular formula. nih.gov |

| FTIR | N-H stretches, C=N stretch, aromatic C-H and C=C stretches, Si-C and Si-CH₃ vibrations. |

Application of Automated Synthesis and Flow Chemistry Platforms for Production

The synthesis of guanidine derivatives can often be laborious and require careful control of reaction conditions. Automated synthesis and flow chemistry platforms offer significant advantages in terms of reproducibility, scalability, and safety, making them highly suitable for the production of this compound. nih.govnih.govchimia.chselvita.comsilicycle.comnih.govnih.govyoutube.com

Automated Synthesis:

Automated synthesis platforms can perform multi-step reactions with minimal manual intervention. nih.govnih.govchimia.ch For the synthesis of this compound, an automated system could be programmed to carry out the key reaction steps, such as the guanylation of 3-trimethylsilylbenzylamine. This approach allows for rapid optimization of reaction parameters like temperature, reaction time, and reagent stoichiometry. The use of pre-packed reagent cartridges can further streamline the process. chimia.ch

Flow Chemistry:

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several key benefits for the synthesis of this compound:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing potentially exothermic guanylation reactions. nih.govyoutube.com

Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents or intermediates. nih.gov

Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer period, avoiding the challenges often encountered when scaling up batch reactions. silicycle.com

Integration of In-line Purification: Flow chemistry setups can be coupled with in-line purification modules, such as solid-phase extraction (SPE) cartridges, to remove excess reagents and byproducts, leading to a cleaner product stream.

A potential flow synthesis of this compound could involve pumping a solution of 3-trimethylsilylbenzylamine and a guanylating agent through a heated reactor coil, followed by an in-line purification step.

In Vitro Experimental Models for Precursor Evaluation in Chemical Systems